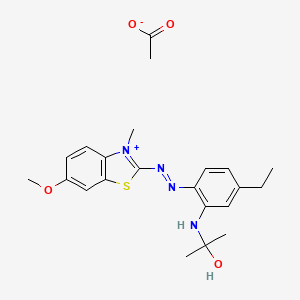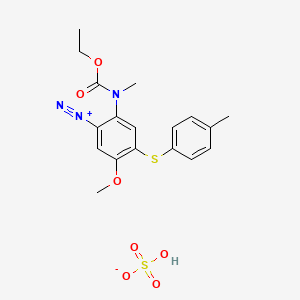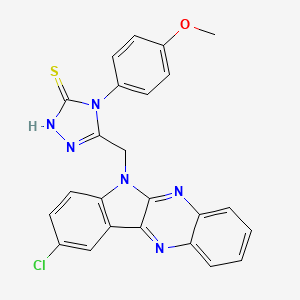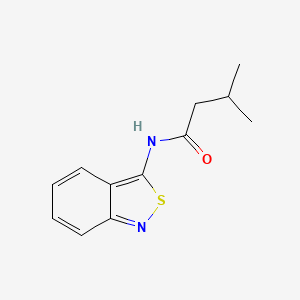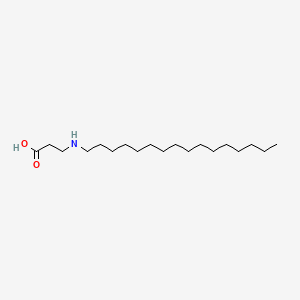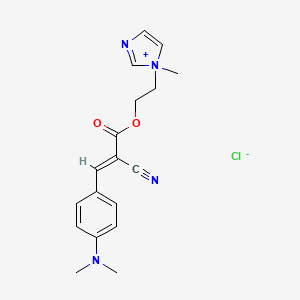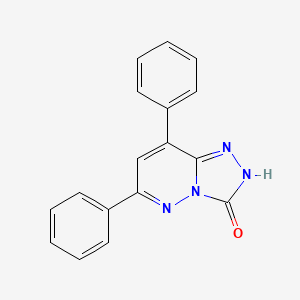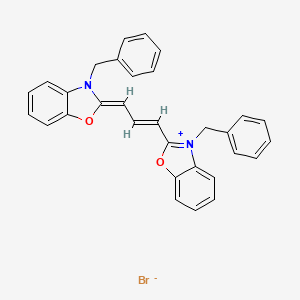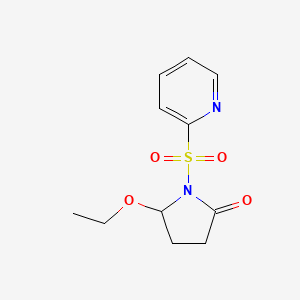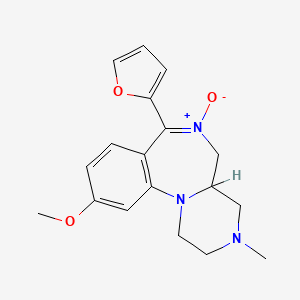
Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-7-(2-furanyl)-10-methoxy-3-methyl-, 6-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-7-(2-furanyl)-10-methoxy-3-methyl-, 6-oxide is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly for their sedative and anxiolytic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-7-(2-furanyl)-10-methoxy-3-methyl-, 6-oxide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazino and benzodiazepine core structures, followed by the introduction of the furanyl, methoxy, and methyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-7-(2-furanyl)-10-methoxy-3-methyl-, 6-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on various biological systems. Its structure suggests that it could interact with specific receptors or enzymes.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Benzodiazepines are known for their sedative and anxiolytic effects, and this compound may have similar or novel pharmacological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-7-(2-furanyl)-10-methoxy-3-methyl-, 6-oxide likely involves interaction with specific molecular targets such as receptors or enzymes. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their functional groups and pharmacological properties.
Uniqueness
What sets Pyrazino(1,2-a)(1,4)benzodiazepine, 1,2,3,4,4a,5-hexahydro-7-(2-furanyl)-10-methoxy-3-methyl-, 6-oxide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
87566-64-1 |
|---|---|
Molecular Formula |
C18H21N3O3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
7-(furan-2-yl)-10-methoxy-3-methyl-6-oxido-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][1,4]benzodiazepin-6-ium |
InChI |
InChI=1S/C18H21N3O3/c1-19-7-8-20-13(11-19)12-21(22)18(17-4-3-9-24-17)15-6-5-14(23-2)10-16(15)20/h3-6,9-10,13H,7-8,11-12H2,1-2H3 |
InChI Key |
TXTRPWLPNPBQKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)C[N+](=C(C3=C2C=C(C=C3)OC)C4=CC=CO4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



